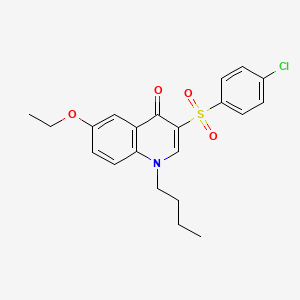

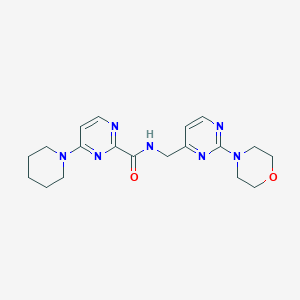

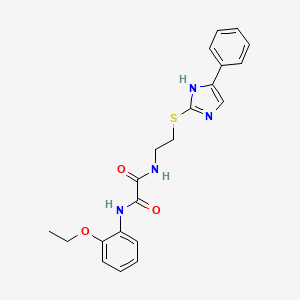

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethoxyquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

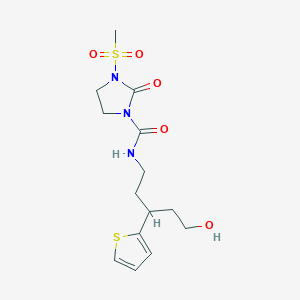

1-Butyl-3-((4-chlorophenyl)sulfonyl)-6-ethoxyquinolin-4(1H)-one, also known as BSQ, is a synthetic compound with a quinoline structure. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Adenosine Receptor Antagonism

This compound has potential applications as an adenosine receptor antagonist . Adenosine receptors are involved in a wide range of physiological processes, including cardiac rhythm regulation, neuronal activity modulation, and immune response. Antagonists of these receptors can be used to explore therapeutic avenues for conditions such as arrhythmias, neurodegenerative diseases, and inflammatory disorders .

Sulfonyl Group Utilization

The sulfonyl group present in this compound suggests its utility in the synthesis of sulfonamide-based drugs . Sulfonamides have a broad spectrum of antimicrobial activity and are used in the treatment of various bacterial infections. The sulfonyl group can also be used to increase the solubility or alter the pharmacokinetic profile of certain drugs .

Quinoline Derivative Research

As a quinoline derivative, this compound may be used in the study of malaria treatment . Quinoline-based compounds have historically been used as antimalarial agents, and their derivatives continue to be explored for improved efficacy and reduced resistance .

Chemical Building Block

The structure of this compound indicates its potential as a chemical building block for more complex molecules. It could be used in organic synthesis to create a variety of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Hydrophobic Interaction Studies

The compound’s hydrophobic properties could be leveraged in studies involving hydrophobic interactions in biological systems. This includes research into membrane protein functions, drug-receptor interactions, and the behavior of molecules within lipid bilayers .

Pharmacokinetic Modification

The ethoxy group in this compound suggests its use in modifying the pharmacokinetic properties of pharmaceuticals. Ethoxylation can affect drug absorption, distribution, metabolism, and excretion, thereby altering its efficacy and safety profile .

Biochemical Assay Development

This compound could be used in the development of biochemical assays . Its unique structure may allow it to serve as a marker or a probe in various biochemical assays, aiding in the detection or quantification of biological or chemical processes .

Material Science Applications

Lastly, the compound’s robust structure makes it a candidate for research in material science . It could be involved in the creation of new polymers or coatings that require specific properties such as thermal stability or chemical resistance .

properties

IUPAC Name |

1-butyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4S/c1-3-5-12-23-14-20(28(25,26)17-9-6-15(22)7-10-17)21(24)18-13-16(27-4-2)8-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAGSXUHFQMXTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

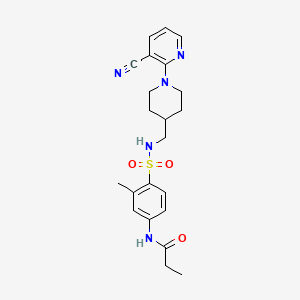

![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2767409.png)

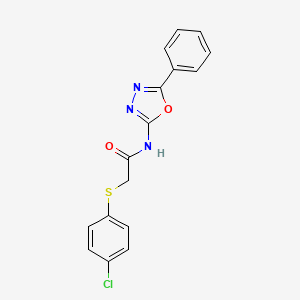

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2767414.png)

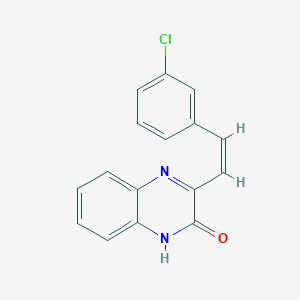

![N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2767418.png)

![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)